molecular formula C12H20BrNOSi B3058158 5-Bromo-2-({[t-butyl(dimethyl)silyl]oxy}methyl)pyridine CAS No. 88139-92-8

5-Bromo-2-({[t-butyl(dimethyl)silyl]oxy}methyl)pyridine

Cat. No. B3058158
CAS RN: 88139-92-8
M. Wt: 302.28 g/mol
InChI Key: RQWUXKJRTKREAL-UHFFFAOYSA-N
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Description

5-Bromo-2-({[t-butyl(dimethyl)silyl]oxy}methyl)pyridine is a chemical compound with the molecular formula C10H17BrN2OSi . It has an average mass of 289.244 Da and a monoisotopic mass of 288.029358 Da .


Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported in the literature . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been described . This methodology has been used to synthesize a large number of 5-aminoaryl pyridines and 5-phenol pyridines .


Molecular Structure Analysis

The molecule contains a total of 36 bonds. There are 16 non-H bonds, 6 multiple bonds, 4 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 1 Pyridine .


Chemical Reactions Analysis

While specific chemical reactions involving 5-Bromo-2-({[t-butyl(dimethyl)silyl]oxy}methyl)pyridine are not available, the compound can be expected to participate in reactions typical of bromopyridines and silyl ethers .


Physical And Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm3, a boiling point of 296.2±32.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . Its enthalpy of vaporization is 51.5±3.0 kJ/mol, and it has a flash point of 132.9±25.1 °C . The index of refraction is 1.498, and it has a molar refractivity of 68.7±0.3 cm3 . The compound has 3 H bond acceptors, 0 H bond donors, 3 freely rotating bonds, and 0 Rule of 5 violations .

Scientific Research Applications

Synthesis of Novel Derivatives

  • 5-Bromo-2-({[t-butyl(dimethyl)silyl]oxy}methyl)pyridine is a key intermediate in synthesizing a variety of novel pyridine derivatives. For instance, it is used in palladium-catalyzed Suzuki cross-coupling reactions to produce pyridine derivatives with potential applications as chiral dopants for liquid crystals and other biological activities (Ahmad et al., 2017).

Structural and Spectroscopic Studies

  • This compound is instrumental in spectroscopic studies, including Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. These studies help in understanding the compound's structure and properties (Vural & Kara, 2017).

Chemical Reactions and Mechanisms

  • The compound is involved in various chemical reactions. For example, its analogs have been used to study reaction mechanisms, such as aminolysis processes, providing insights into reaction rates and activation by different substituents (Brown & Forster, 1966).

Molecular Structure and Quantum-Chemical Calculations

  • Studies on compounds like 5-Bromo-2-({[t-butyl(dimethyl)silyl]oxy}methyl)pyridine involve examining their molecular structures and conducting quantum-chemical calculations. This can help in the development of new materials and understanding of molecular interactions (Riedmiller et al., 1999).

Biological Applications

  • Although not directly related to 5-Bromo-2-({[t-butyl(dimethyl)silyl]oxy}methyl)pyridine, studies on similar compounds have explored their potential biological applications, such as their antimicrobial properties and interactions with DNA (Hemel et al., 1994).

properties

IUPAC Name

(5-bromopyridin-2-yl)methoxy-tert-butyl-dimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20BrNOSi/c1-12(2,3)16(4,5)15-9-11-7-6-10(13)8-14-11/h6-8H,9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQWUXKJRTKREAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=NC=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20BrNOSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90470197
Record name 5-Bromo-2-({[t-butyl(dimethyl)silyl]oxy}methyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90470197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-({[t-butyl(dimethyl)silyl]oxy}methyl)pyridine

CAS RN

88139-92-8
Record name 5-Bromo-2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88139-92-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-({[t-butyl(dimethyl)silyl]oxy}methyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90470197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 5-bromo-2-formylpyridine (4.6 g, 25 mmol) in methanol (30 ml) was added sodium borohydride (0.93 g, 25 mmol) at 0° C. with stirring, and the resulting mixture was stirred for 1 hour. After evaporating the solvent in vacuo, the residue obtained was diluted with ether, poured into water (20 ml) and extracted with ethyl acetate. The extract was washed with a saturated aqueous solution of sodium chloride and dried over magnesium sulfate. After filtration, the filtrate was evaporated in vacuo. Subsequently, to a solution of the residue obtained and imidazole (3.4 g, 49 mmol) in N,N-dimethylformamide (30 ml) was added t-butyldimethylsilyl chloride (4.1 g, 27 mmol) with stirring, and the resulting mixture was stirred at room temperature for 1 hour. After stirring, the reaction mixture was poured into water (50 ml) and extracted with ether. The extract was washed with a saturated aqueous solution of sodium chloride and dried over magnesium sulfate. After filtration, the filtrate was evaporated in vacuo, and the crude product of the title compound thus obtained was purified by chromatography on a silica gel column using a mixed solvent of ethyl acetate and hexane (1:49 to 1:9) as the eluent to afford the title compound (6.8 g) in a yield of 90% as a white crystalline solid.
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
0.93 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step Two
Quantity
4.1 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Five
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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